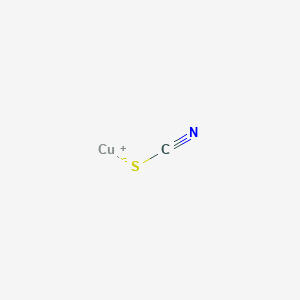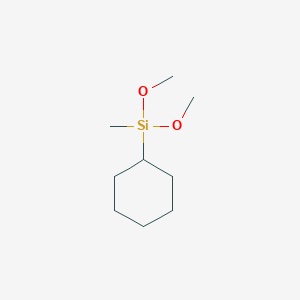
Copper(I) thiocyanate
概要
説明
Copper(I) thiocyanate, also known as cuprous thiocyanate, is a coordination polymer with the chemical formula CuSCN. It is an air-stable, white solid that is used as a precursor for the preparation of other thiocyanate salts. The compound is known for its unique structural properties, featuring copper in a characteristic tetrahedral coordination geometry .
準備方法
Synthetic Routes and Reaction Conditions: Copper(I) thiocyanate can be synthesized through several methods:
Spontaneous Decomposition: It forms from the spontaneous decomposition of black copper(II) thiocyanate, releasing thiocyanogen, especially when heated.
Reduction of Copper(II) Solutions: It can be prepared from relatively dilute solutions of copper(II) in water, such as copper(II) sulfate. Sulphurous acid is added to the copper(II) solution, followed by the slow addition of a soluble thiocyanate while stirring.
Thiosulfate Reduction: A thiosulfate solution can also be used as a reducing agent to prepare this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve the reduction of copper(II) salts in aqueous solutions, followed by precipitation and purification processes to obtain the desired product .
化学反応の分析
Copper(I) thiocyanate undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to copper(II) thiocyanate under certain conditions.
Reduction: It can be reduced back to elemental copper under strong reducing conditions.
Substitution: this compound can participate in substitution reactions where the thiocyanate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as sodium thiosulfate and hydrazine can be used.
Substitution Reactions: Ligands such as phosphines and amines are often used in substitution reactions.
Major Products:
Oxidation Products: Copper(II) thiocyanate and other copper(II) compounds.
Reduction Products: Elemental copper and thiocyanate salts.
Substitution Products: Various copper-ligand complexes.
科学的研究の応用
Copper(I) thiocyanate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other thiocyanate salts and copper complexes.
Biology: this compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of flame retardants, pigments, and antifouling paints for protecting underwater surfaces of ships. .
作用機序
The mechanism of action of copper(I) thiocyanate involves its role as a semiconductor and hole conductor. It acts as a P-type semiconductor with a wide band gap, making it transparent to visible and near-infrared light . The compound’s hole conductivity can be improved by various treatments, such as exposure to gaseous chlorine or doping with other thiocyanate compounds . In biological systems, its antimicrobial properties are attributed to the release of copper ions, which can disrupt microbial cell membranes and interfere with essential cellular processes .
類似化合物との比較
Copper(I) thiocyanate can be compared with other similar compounds, such as:
Copper(I) iodide (CuI): Both are copper(I) compounds with similar coordination geometries, but copper(I) iodide has different optical and electronic properties.
Copper(I) cyanide (CuCN): Similar to this compound, copper(I) cyanide is used in various industrial applications, but it has different solubility and reactivity characteristics.
Ammonium thiocyanate (NH4SCN): While not a copper compound, ammonium thiocyanate is often used in the synthesis of this compound and other thiocyanate salts.
特性
IUPAC Name |
copper(1+);thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.Cu/c2-1-3;/h3H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKZMQQDCHTNF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuSCN, CCuNS | |
| Record name | copper(I) thiocyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(I)_thiocyanate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cuprous thiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20469 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1111-67-7 | |
| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)



![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)








![1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE](/img/structure/B98907.png)
